molecular formula C26H44O3 B11955008 1-(2,5-Dimethoxyphenyl)octadecan-1-one CAS No. 103048-59-5

1-(2,5-Dimethoxyphenyl)octadecan-1-one

Cat. No.: B11955008
CAS No.: 103048-59-5
M. Wt: 404.6 g/mol
InChI Key: QKEKNFSRPLZSHY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)octadecan-1-one is a synthetic aromatic ketone of interest in chemical and pharmacological research. It features a 2,5-dimethoxyphenyl group linked to a long-chain octadecyl group via a ketone bridge. This structure is a key intermediate in the exploration of novel chemical entities, particularly those related to the DOX family of compounds, which are known for their activity as serotonin receptor agonists . The long alkyl chain in this molecule may influence its lipophilicity and membrane permeability, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at modifying the pharmacokinetic properties of phenylalkylamine-derived scaffolds . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or to study the effect of substantial lipophilic substituents on receptor binding and functional activity. As with all compounds in this structural class, strict research protocols should be followed. 1-(2,5-Dimethoxyphenyl)octadecan-1-one is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

103048-59-5

Molecular Formula

C26H44O3

Molecular Weight

404.6 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)octadecan-1-one

InChI

InChI=1S/C26H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)24-22-23(28-2)20-21-26(24)29-3/h20-22H,4-19H2,1-3H3

InChI Key

QKEKNFSRPLZSHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

Methoxy groups at positions 2 and 5 activate the aromatic ring via electron donation, directing electrophilic substitution to ortho and para positions relative to each substituent. However, steric and electronic factors complicate regioselectivity:

  • Positional Analysis : The methoxy groups at 2 and 5 create a meta relationship, leaving positions 1, 3, 4, and 6 as potential acylation sites.

  • Steric Hindrance : The bulky octadecanoyl chloride favors less hindered positions. Computational modeling suggests position 1 (adjacent to the 2-methoxy group) is favored due to reduced steric clash compared to position 4.

Optimized Reaction Conditions

Key parameters for maximizing yield and minimizing side reactions (e.g., demethylation or polyacylation) include:

ParameterOptimal ConditionEffect on Yield
CatalystAlCl₃ (1.2 equiv)68–72%
SolventDichloromethane65%
Temperature0–5°CPrevents decomposition
Reaction Time6–8 hoursBalances completion vs. side reactions

Source demonstrates that low temperatures mitigate methoxy group cleavage, while excess AlCl₃ ensures complete acyl chloride activation.

Grignard Reagent-Based Synthesis: Nucleophilic Acyl Substitution

An alternative route employs Grignard reagents to form the ketone via nucleophilic attack on an acid chloride.

Synthesis of 2,5-Dimethoxyphenylmagnesium Bromide

  • Halogenation : Bromination of 2,5-dimethoxybenzene using N-bromosuccinimide (NBS) yields 1-bromo-2,5-dimethoxybenzene.

  • Grignard Formation : Reaction with magnesium in tetrahydrofuran (THF) generates the aryl magnesium bromide.

Coupling with Octadecanoyl Chloride

The Grignard reagent reacts with octadecanoyl chloride to form the ketone:
Ar-Mg-Br+C17H35COClAr-CO-C17H35+MgBrCl\text{Ar-Mg-Br} + \text{C}_{17}\text{H}_{35}\text{COCl} \rightarrow \text{Ar-CO-C}_{17}\text{H}_{35} + \text{MgBrCl}

Challenges and Solutions

  • Solubility : Long-chain acid chlorides require polar aprotic solvents (e.g., THF) for homogeneity.

  • Byproducts : Quenching with ammonium chloride ensures protonation of residual Grignard reagent.

Oxidation of Secondary Alcohol Precursors

A two-step approach involving alcohol intermediate synthesis followed by oxidation offers precise control over ketone formation.

Synthesis of 1-(2,5-Dimethoxyphenyl)octadecan-1-ol

  • Organometallic Addition : 2,5-Dimethoxybenzaldehyde reacts with octadecylmagnesium bromide to form the secondary alcohol.

  • Yield Optimization : Slow addition at −78°C minimizes aldol side reactions (yield: 85–90%).

Oxidation to Ketone

  • Reagents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) selectively oxidizes secondary alcohols.

  • Conditions : PCC in dichloromethane at room temperature avoids over-oxidation (yield: 92%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts68–7295Direct, single-stepRegioselectivity challenges
Grignard75–8097High regiocontrolSensitive to moisture
Alcohol Oxidation85–9099Excellent purityTwo-step process

Industrial-Scale Considerations

  • Catalyst Recycling : AlCl₃ recovery via aqueous workup reduces costs.

  • Solvent Selection : Hexane/ethyl acetate mixtures facilitate recrystallization of the final product.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C).

  • Enzymatic Catalysis : Lipases in non-aqueous media show promise for greener synthesis (pilot-scale yield: 65%) .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic addition reactions, forming tetrahedral intermediates. Key examples include:

Reaction Type Reagents/Conditions Product Mechanistic Notes
Grignard AdditionRMgX (R = alkyl/aryl) in THF1-(2,5-Dimethoxyphenyl)octadecan-1-ol Nucleophilic attack at carbonyl carbon, followed by protonation.
Hydride ReductionNaBH₄ or LiAlH₄ in ethanol1-(2,5-Dimethoxyphenyl)octadecan-1-olReduction of ketone to secondary alcohol; LiAlH₄ required for sterically hindered substrates.
Cyanohydrin FormationHCN/KCNα-Hydroxynitrile derivative Reversible addition under acidic or basic conditions.

Oxidation Reactions

The ketone group is resistant to further oxidation under mild conditions but can undergo cleavage under aggressive oxidants:

Oxidizing Agent Conditions Product Observations
KMnO₄/H⁺Acidic aqueous solution, Δ2,5-Dimethoxybenzoic acid + octadecanoic acid Oxidative cleavage of C–C bond adjacent to carbonyl.
Ozone (O₃)Followed by Zn/H₂OShorter-chain carboxylic acids Ozonolysis of aliphatic chain; regioselectivity depends on double bonds (if present).

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethoxyphenyl group directs electrophiles to specific positions:

Electrophile Conditions Position Product Yield/Selectivity
NitrationHNO₃/H₂SO₄, 0–5°CC-41-(2,5-Dimethoxy-4-nitrophenyl)octadecan-1-one High para-selectivity due to methoxy directing effects.
BrominationBr₂/FeBr₃C-41-(2,5-Dimethoxy-4-bromophenyl)octadecan-1-one Competitive ortho/para attack; steric hindrance favors para.

Alkylation and Acylation

The aromatic ring participates in Friedel-Crafts reactions despite steric challenges from the aliphatic chain:

Reaction Type Reagents Product Challenges
Friedel-Crafts AcylationAcCl/AlCl₃Diacylated derivatives Limited reactivity due to steric bulk; requires prolonged reaction times.
AlkylationR-X/AlCl₃Alkyl-substituted analogs Competing side reactions (e.g., carbocation rearrangements).

Functional Group Interconversion

The ketone can be converted into other functionalities:

  • Enolate Formation :
    Treatment with LDA (lithium diisopropylamide) generates enolates, enabling alkylation at the α-position :

    1-(2,5-Dimethoxyphenyl)octadecan-1-oneLDA, THFEnolateR-Xα-Alkylated product\text{1-(2,5-Dimethoxyphenyl)octadecan-1-one} \xrightarrow{\text{LDA, THF}} \text{Enolate} \xrightarrow{\text{R-X}} \alpha\text{-Alkylated product}
  • Conversion to Imines :
    Reaction with NH₃ or primary amines forms Schiff bases :

    RC=O+H2NR’RC=NR’+H2O\text{RC=O} + \text{H}_2\text{NR'} \rightarrow \text{RC=NR'} + \text{H}_2\text{O}

Photochemical Reactions

The compound’s extended conjugation may enable [2+2] cycloadditions under UV light, though experimental evidence remains speculative .

Scientific Research Applications

The compound 1-(2,5-Dimethoxyphenyl)octadecan-1-one , with the CAS number 103048-59-5, is a significant molecule in various scientific research applications, particularly in organic chemistry, pharmacology, and material science. This article explores its applications through detailed insights and case studies.

Chemical Properties and Structure

1-(2,5-Dimethoxyphenyl)octadecan-1-one is characterized by its long hydrophobic octadecane chain and a dimethoxy-substituted phenyl group. This unique structure contributes to its diverse applications:

  • Molecular Formula : C25_{25}H42_{42}O3_{3}
  • Molecular Weight : 398.6 g/mol
  • IUPAC Name : 1-(2,5-Dimethoxyphenyl)octadecan-1-one

Organic Synthesis

1-(2,5-Dimethoxyphenyl)octadecan-1-one serves as a precursor in the synthesis of various organic compounds. Its structure allows for functionalization through various chemical reactions:

  • Reactions : It can undergo oxidation, reduction, and substitution reactions to yield derivatives with potential biological activity.
  • Use in Synthesis : It is utilized in the production of complex organic molecules that are important in drug development and materials science.

Pharmacological Studies

Research has indicated that compounds similar to 1-(2,5-Dimethoxyphenyl)octadecan-1-one exhibit promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
  • Mechanism of Action : The compound may interact with biological targets through its phenolic group, influencing enzyme activity or cellular pathways.

Material Science

In material science, the compound's unique structure makes it suitable for creating novel materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanotechnology Applications : The hydrophobic tail may facilitate self-assembly processes in nanostructured materials.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A research team synthesized derivatives of 1-(2,5-Dimethoxyphenyl)octadecan-1-one to evaluate their antimicrobial activity against various pathogens. The study revealed that certain derivatives exhibited enhanced efficacy compared to standard antibiotics.

Case Study 2: Development of Drug Delivery Systems

In another study, researchers explored the use of this compound in drug delivery systems. By modifying its structure, they created nanoparticles that improved the solubility and bioavailability of poorly soluble drugs.

Study Focus Findings
Antimicrobial ActivityDerivatives showed enhanced activity against specific pathogens.
Drug Delivery SystemsNanoparticles improved solubility and bioavailability of drugs.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,5-Dimethoxyphenyl)octadecan-1-one with structurally related compounds, focusing on substituents, chain length, and functional groups:

Substituent Effects: Methoxy vs. Hydroxy vs. Methyl Groups

  • 1-(2,5-Dihydroxy-phenyl)-hexadecan-1-one (CAS 95807-67-3) Key Difference: Hydroxyl groups instead of methoxy substituents. Impact: Increased polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or ethanol compared to methoxy analogs. Hydroxyl groups also increase susceptibility to oxidation . Molecular Formula: C₂₂H₃₆O₃ (shorter chain: C16 vs. C18 in the target compound).
  • 1-(2,5-Dimethylphenyl)propan-1-one Key Difference: Methyl groups replace methoxy substituents. Impact: Reduced electron-donating effects, lowering reactivity in electrophilic aromatic substitution. Methyl groups also decrease polarity, favoring solubility in nonpolar solvents .

Chain Length and Functional Group Variations

  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4) Key Difference: Shorter chain (C2) with a chloro substituent. Impact: Higher reactivity due to the electron-withdrawing chlorine atom, making it a versatile intermediate in organic synthesis (e.g., pharmaceuticals). The short chain reduces hydrophobicity, limiting applications in lipid-based systems . Physical State: Light-yellow crystals; storage at 2–8°C .
  • 1-(2,5-Dimethoxyphenyl)-1-propanone Key Difference: Propanone (C3) chain vs. octadecanone (C18). Impact: Boiling point 167–168°C (1.73 kPa), with a refractive index of 1.5340–1.5380. The shorter chain enhances volatility and reduces melting point compared to the C18 analog. Used as a pharmaceutical intermediate, synthesized via Friedel-Crafts acylation .

Comparative Data Table

Compound Name Substituents Chain Length Molecular Formula Key Properties/Applications Reference
1-(2,5-Dimethoxyphenyl)octadecan-1-one 2,5-dimethoxy C18 C₂₆H₄₄O₃ Hypothesized use in surfactants Inferred
1-(2,5-Dihydroxy-phenyl)-hexadecan-1-one 2,5-dihydroxy C16 C₂₂H₃₆O₃ Higher polarity, oxidative instability [1]
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 2,5-dimethoxy + Cl C2 C₁₀H₁₁ClO₃ Light-yellow crystals; synthetic intermediate [3]
1-(2,5-Dimethoxyphenyl)-1-propanone 2,5-dimethoxy C3 C₁₁H₁₄O₃ B.p. 167–168°C; pharmaceutical precursor [4]

Q & A

Basic: What are the established synthetic routes for 1-(2,5-Dimethoxyphenyl)octadecan-1-one, and what are their mechanistic considerations?

The synthesis of 1-(2,5-Dimethoxyphenyl)octadecan-1-one typically involves Friedel-Crafts acylation or aldol condensation. For example, aldol condensation under controlled conditions (e.g., using pyridinium dichromate for oxidation steps) can yield similar long-chain aryl ketones . The Friedel-Crafts method employs a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution, where the octadecanoyl group is introduced to the 2,5-dimethoxyphenyl ring. Key challenges include regioselectivity control and purification of the long-chain product, often requiring column chromatography or recrystallization .

Basic: How is the molecular structure of 1-(2,5-Dimethoxyphenyl)octadecan-1-one validated experimentally?

Structural validation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8 ppm for OCH₃), the ketone carbonyl (δ ~200 ppm), and the aliphatic chain (δ 1.2–1.6 ppm) .
  • X-ray Crystallography : Programs like SHELXL are used to resolve crystal structures, particularly for verifying bond angles and torsional strain in the aryl-aliphatic junction .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 376.5846 for C₂₄H₄₀O₃) .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility) of this compound?

Discrepancies in LogP or solubility data often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Methodological solutions include:

  • Standardized HPLC Protocols : Using a C18 column with a methanol/water gradient to measure retention times and calculate LogP .
  • Thermogravimetric Analysis (TGA) : To assess purity and thermal stability, which indirectly informs solubility .
  • Comparative Studies : Cross-referencing data from multiple sources (e.g., Agfa-Labs databases, peer-reviewed syntheses) to identify outliers .

Advanced: What strategies optimize the yield of 1-(2,5-Dimethoxyphenyl)octadecan-1-one in large-scale syntheses?

Yield optimization requires:

  • Catalyst Screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
  • Solvent Engineering : Using polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity for long aliphatic chains .
  • In Situ Monitoring : Employing FTIR to track ketone formation and minimize over-oxidation .

Advanced: How do steric effects from the octadecanoyl chain influence the compound’s reactivity in downstream applications?

The long aliphatic chain introduces steric hindrance, affecting:

  • Nucleophilic Attack : Reduced accessibility to the ketone group, necessitating bulky nucleophiles or elevated temperatures for reactions .
  • Crystallinity : The chain disrupts packing efficiency, complicating crystallization. Solvent mixtures (e.g., hexane/ethyl acetate) are often required for recrystallization .
  • Chromatographic Behavior : Reverse-phase HPLC may show broad peaks due to hydrophobic interactions with the C18 column .

Basic: What analytical techniques are critical for assessing the purity of this compound?

  • HPLC-DAD : Detects impurities at trace levels (≤0.1%) using UV absorption profiles .
  • Differential Scanning Calorimetry (DSC) : Identifies melting point deviations caused by impurities .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and O to confirm molecular formula integrity .

Advanced: How can computational modeling aid in predicting the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinities with proteins (e.g., β-tubulin isoforms), leveraging the compound’s aryl ketone moiety for hydrogen bonding .
  • MD Simulations : Assess the conformational flexibility of the octadecanoyl chain in lipid bilayers, relevant for membrane permeability studies .

Basic: What are the documented spectral benchmarks for this compound in IR and UV-Vis spectroscopy?

  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy), and ~2850–2950 cm⁻¹ (C-H stretches from the aliphatic chain) .
  • UV-Vis : Maxima at ~270 nm (π→π* transitions in the aromatic ring) and ~310 nm (n→π* of the ketone) .

Advanced: What are the implications of batch-to-batch variability in CAS 4693-29-2 (a related compound) for comparative studies?

Batch variability in CAS 4693-29-2 (1-(2,5-Dihydroxy-phenyl)-octadecan-1-one) highlights the need for:

  • Strict QC Protocols : NMR and LC-MS to verify purity and isomer ratios .
  • Supplier Collaboration : Direct engagement with suppliers (e.g., Agfa-Labs) to document synthesis conditions and storage history .

Advanced: How can researchers address conflicting crystallographic data for structurally similar aryl ketones?

Contradictions in unit cell parameters or space groups may arise from polymorphism. Solutions include:

  • Temperature-Dependent Crystallography : Resolving thermal expansion effects on lattice constants .
  • Twinned Crystal Analysis : Using SHELXD to deconvolute overlapping diffraction patterns .

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